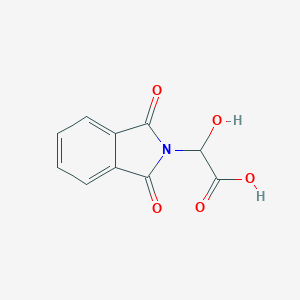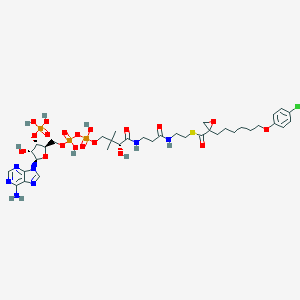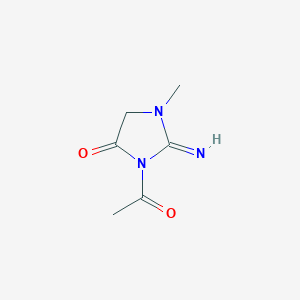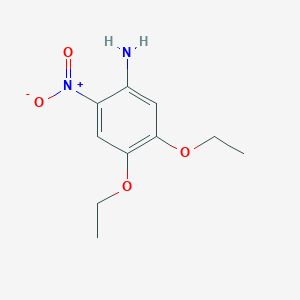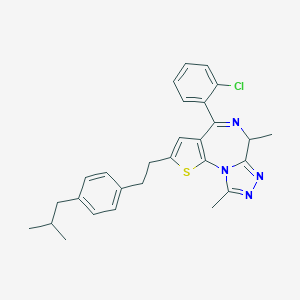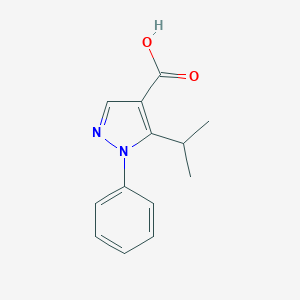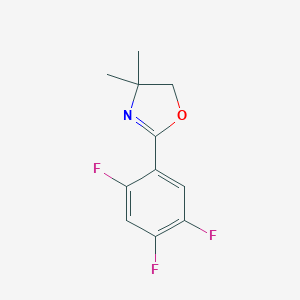
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluorophenylacetic acid is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .
Synthesis Analysis
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, a key precursor of the antidiabetic sitagliptin, have been described . All routes start from the same aldehyde precursor and involve at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorophenylacetic acid is C8H5F3O2 . The molecular formula of 2,4,5-Trifluorophenylboronic acid is C6H4BF3O2 .Chemical Reactions Analysis
The biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine involve various chemical reactions including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Applications De Recherche Scientifique
Anticancer Activities
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole and its derivatives have shown potential in anticancer activities. Studies have focused on the cytotoxicity of certain compounds, exploring their ability to induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells. This research opens up possibilities for the compound's use in tackling malignant diseases through these mechanisms (Kuete, Karaosmanoğlu, & Sivas, 2017).
Synthesis and Applications in Material Science
The compound and its related structures have been extensively studied for their synthesis and applications in material science. For example, 5,5′-Methylene-bis(benzotriazole) is a valuable intermediate in the preparation of metal passivators and light-sensitive materials. The practical and environmentally friendly synthesis processes for these compounds highlight their significance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).
Optoelectronic Applications
Derivatives of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole have been recognized for their applications in optoelectronics. The BODIPY-based materials, for example, are used in organic light-emitting diodes (OLEDs) and have shown potential as 'metal-free' infrared emitters, promoted by aggregation-induced emission. This indicates the compound's utility in the advancement of organic optoelectronic devices (Squeo & Pasini, 2020).
Anti-inflammatory and Antibacterial Properties
Some derivatives of the compound have been noted for their anti-inflammatory and antibacterial properties. The specific position of trifluoromethyl groups on the pyrazole nucleus influences the activity profile, indicating the compound's potential in medicinal chemistry for developing novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Safety And Hazards
Orientations Futures
The integration of biocatalytic steps in retrosynthetic analysis of a target molecule offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .
Propriétés
IUPAC Name |
4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYWFRSDUCLRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451773 |
Source


|
| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole | |
CAS RN |
125290-72-4 |
Source


|
| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


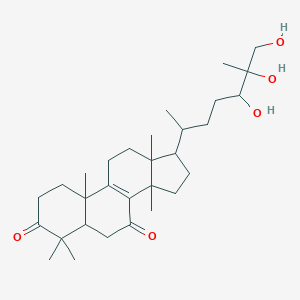
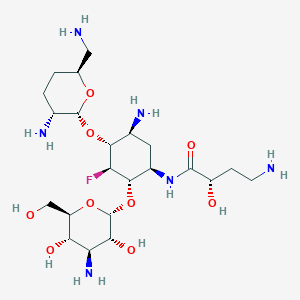
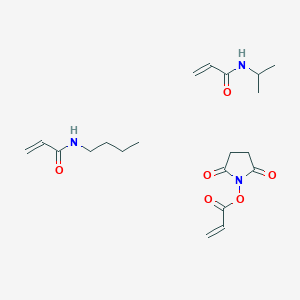
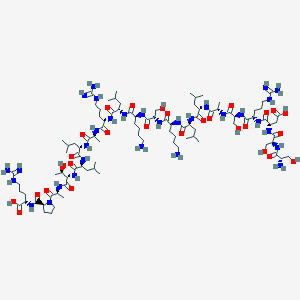

![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
